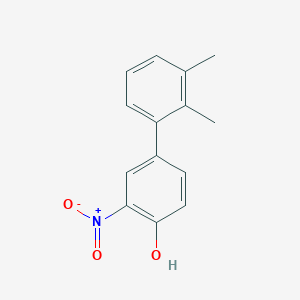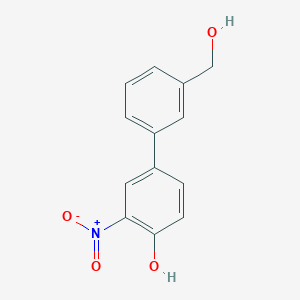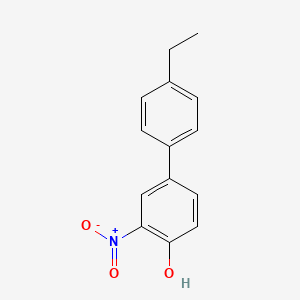
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%
Overview
Description
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% (4-FMN-2-NP) is a nitrophenol compound that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 188.09 g/mol and is soluble in water and organic solvents. 4-FMN-2-NP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems.
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells.
Mechanism of Action
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a unique mechanism of action. It is able to bind to proteins and other biomolecules through a process known as hydrogen bonding. This allows 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% to interact with target molecules and alter their structure and function. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to fluoresce when excited by ultraviolet light, which makes it a useful tool for imaging and tracking specific molecules in living cells.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells. Due to its ability to bind to proteins and other biomolecules through a process known as hydrogen bonding, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to interact with target molecules and alter their structure and function.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% in lab experiments is its ability to fluoresce when excited by ultraviolet light. This makes it a useful tool for imaging and tracking specific molecules in living cells. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a hazardous compound and should be handled with care. It is also important to note that 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is not approved for use in humans or animals.
Future Directions
The potential applications of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% are still being explored. Some of the potential future directions include:
• Development of new fluorescent probes for imaging and tracking specific molecules in living cells.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a catalyst for organic reactions.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a reagent in organic synthesis.
• Investigation of the biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new drug delivery systems using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Investigation of the structure and function of proteins and other biomolecules using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new methods for the synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
Synthesis Methods
The synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is typically accomplished via a three-step process. In the first step, 2-fluoro-5-methylphenol is reacted with nitric acid to form a nitro derivative. The nitro derivative is then reacted with potassium hydroxide to form a potassium salt of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%. Finally, the potassium salt is treated with acid to yield 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a solid.
properties
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-4-11(14)10(6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVRALLLURFUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686239 | |
| Record name | 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261932-91-5 | |
| Record name | 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















